molecular formula C12H12N2 B181252 4-(4-Pyridylmethyl)aniline CAS No. 27692-74-6

4-(4-Pyridylmethyl)aniline

Cat. No.: B181252
CAS No.: 27692-74-6
M. Wt: 184.24 g/mol
InChI Key: WZXYYQHVDJMIFF-UHFFFAOYSA-N
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Description

4-(4-Pyridylmethyl)aniline is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 204943. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-(4-Pyridylmethyl)aniline, also known as N-(4-pyridylmethyl)aniline, is a compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and environmental science. Its structure features a pyridine ring, which is known for its diverse interactions in biological systems. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and relevant research findings.

  • Chemical Formula : C12_{12}H12_{12}N2_2
  • CAS Number : 27692-74-6
  • Molecular Weight : 198.24 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Ion Channel Modulation : Research indicates that derivatives of pyridylmethyl anilines can act as inhibitors of ion channels, particularly in mosquito species like Aedes aegypti. These compounds disrupt the excretory functions in mosquitoes, potentially serving as insecticides against vector-borne diseases such as Zika and dengue fever .
  • Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating inhibitory effects that suggest potential applications in treating infections.
  • Chelation Properties : The compound may also function as a chelating agent, binding to metal ions and potentially facilitating detoxification processes in biological systems. This property is particularly relevant in contexts such as heavy metal poisoning .

Biological Activity Data

Biological Activity Effect Reference
Inhibition of Ae. aegyptiDisruption of ion channel function
Antimicrobial effectsInhibition of bacterial growth
Metal ion chelationPotential detoxification

Case Study 1: Insecticidal Properties

A study focused on the synthesis and evaluation of novel pyridylmethyl anilines revealed that certain derivatives exhibited potent insecticidal activity against mosquito larvae. The mechanism was linked to their ability to inhibit the AeKir1 ion channel, crucial for maintaining ionic balance in mosquito renal tubules .

Case Study 2: Antimicrobial Efficacy

In vitro studies conducted on various bacterial strains showed that this compound could significantly reduce bacterial proliferation. The compound's activity was compared with standard antibiotics, indicating a promising role as an alternative antimicrobial agent.

Case Study 3: Environmental Applications

Research has explored the use of this compound as a chelating agent for heavy metals in contaminated environments. The compound's ability to bind with toxic metal ions suggests its potential utility in bioremediation strategies aimed at mitigating heavy metal pollution .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates moderate absorption with potential bioaccumulation risks due to its lipophilic nature. Toxicological assessments have shown that while the compound is effective at low concentrations, higher doses can lead to adverse effects such as irritation to the respiratory system and skin .

Properties

IUPAC Name

4-(pyridin-4-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-8H,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXYYQHVDJMIFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90308562
Record name 4-(4-pyridylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90308562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27692-74-6
Record name 27692-74-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204943
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-pyridylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90308562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-(4-nitro-benzyl)-pyridine (24 mmol, 5.1 g) in MeOH (15 mL) was hydrogenated in the presence of 500 mg palladium (10% on activated carbon). After stirring at r.t. for 20 h the reaction mixture was filtered through Celite 521. The filter aid was washed with MeOH several times. The filtrate was evaporated to dryness to afford 4-pyridin-4-ylmethyl-phenylamine (1.84 g) as a grey solid. Anal. RP-HPLC indicated a single product. A solution of this product in MeOH (15 mL) was cooled on an ice bath and was treated first with HCl (conc. 1.75 mL) followed by addition of cyanamide (50% aq soln.; 5 mL). The reaction mixture was heated at reflux for 18 h. The solvent was evaporated and the residue was washed with EtOAc/MeOH (2:1, v/v) to afford N-(4-pyridin-4-ylmethyl-phenyl)-guanidine hydrochloride (2.25 g) as a white solid.
Quantity
5.1 g
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reactant
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15 mL
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500 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 4-(4-nitrobenzyl)pyridine (7.0 g, 32.68 mmol) in EtOH (200 mL) was added 10% Pd/C (0.7 g) and the resulting slurry was shaken under a H2 atmosphere (50 psi) using a Parr shaker. After 1 h, TLC and 1H-NMR of an aliquot indicated complete reaction. The mixture was filtered through a short pad of Celite®. The filtrate was concentrated in vacuo to afford a white solid (5.4 g, 90%): 1H-NMR (DMSO-d6) δ 3.74 (s, 2H), 4.91 (br s, 2H), 6.48 (d, J=8.46 Hz, 2H), 6.86 (d, J=8.09 Hz, 2H), 7.16 (d, J=5.88 Hz, 2H), 8.40 (d, J=5.88 Hz, 2H); EI-MS m/z 184 (M+). This material was used in urea formation reactions without further purification. A12. General Method for Substituted Aniline Formation via Dissolving Metal Reduction of a Nitroarene
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
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Name
Quantity
0.7 g
Type
catalyst
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Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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